N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)17-8-6-16(7-9-17)19(27)24-10-11-25-12-14-26(15-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXIWZWQOLXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Phenyl Group: The phenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of Ethyl Chain: The ethyl chain is attached through alkylation reactions.
Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting the appropriate amine with 4-(trifluoromethyl)benzoic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the piperazine ring or benzamide moiety.
Substitution: Substituted derivatives at the piperazine ring or benzamide moiety.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzamide moiety are crucial for binding to these targets, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- Key Insight : The trifluoromethyl group in the target compound offers superior metabolic resistance compared to fluoro or nitro substituents, which may degrade more readily in vivo . Thiophene-containing analogs (e.g., ) exhibit distinct receptor selectivity profiles due to enhanced hydrophobic interactions .
Modifications in the Piperazine Ring
- Key Insight: Chloro or cyano substituents on the piperazine ring (e.g., ) improve dopamine receptor selectivity, while dimethylamino groups () may enhance solubility but reduce CNS penetration due to increased polarity . The phenyl group in the target compound balances receptor affinity and pharmacokinetics.
Linker Modifications
- Key Insight : The ethyl linker in the target compound provides a balance between flexibility and steric constraints, favoring CNS activity. Extended or polar linkers (e.g., ) may limit brain uptake but improve peripheral targeting .
Pharmacological and Therapeutic Implications
- Sigma Receptor Interactions : Unlike radioiodinated benzamides (), the target compound’s lack of iodine and presence of trifluoromethyl may reduce sigma-1 affinity but improve metabolic stability .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The structure features a trifluoromethyl group and a piperazine moiety, which are known to influence the biological activity of compounds.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on similar derivatives have shown:
- Inhibition of Cell Proliferation : Compounds with similar piperazine structures have been evaluated against various cancer cell lines, demonstrating IC50 values in the micromolar range. For example, derivatives showed IC50 values as low as 0.65 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage . Molecular docking studies suggest that these compounds interact favorably with target proteins, enhancing their anticancer effects.
Anticonvulsant Activity
This compound has been studied for its anticonvulsant properties. Analogous compounds were tested in animal models, revealing:
- Protective Effects : In the maximal electroshock (MES) test, certain derivatives demonstrated significant protection against seizures at doses of 100 mg/kg and 300 mg/kg . The observed effects were time-dependent, suggesting a delayed onset but prolonged action.
Study 1: Anticancer Efficacy
In a study published in MDPI, derivatives of similar structure were screened for anticancer activity. The most promising candidates exhibited high selectivity against specific cancer cell lines with notable IC50 values .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
This highlights the potential for further development into effective cancer therapies.
Study 2: Anticonvulsant Screening
A pharmacological evaluation of related compounds indicated that several showed protective effects in seizure models:
| Compound | Dose (mg/kg) | MES Protection |
|---|---|---|
| 19 | 100 | Yes |
| 24 | 300 | Yes |
These findings underline the anticonvulsant potential of piperazine-based compounds .
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. For example, coupling a pyrimidine derivative with 4-(trifluoromethyl)benzoyl chloride under anhydrous conditions (e.g., THF, HBTU, and EtN) is critical for forming the benzamide core . Purification via silica gel column chromatography or reverse-phase HPLC (e.g., 10–40% methanol/0.1% formic acid gradients) improves yield and purity, with reported yields ranging from 27% to 61% depending on substituent reactivity . Optimization focuses on solvent choice (e.g., THF for solubility), catalyst use (e.g., BOP for amidation), and temperature control to minimize side reactions.
Q. How can structural confirmation of this compound be reliably performed?
Structural elucidation requires a combination of H and C NMR to verify aromatic protons (δ 6.4–8.0 ppm) and trifluoromethyl signals (δ ~120–125 ppm in F NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks), while X-ray crystallography or NOESY experiments resolve stereochemistry in chiral analogs . Purity should be validated via HPLC (>95%) with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological screening?
Standard assays include:
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D3/D4 receptors at 0.1–10 nM ) to assess selectivity .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s research) with IC determination .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC values in μM range) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of dopamine receptor selectivity?
SAR studies reveal that:
- Piperazine substitution : 2,3-Dichlorophenyl or 2-methoxyphenyl groups enhance D3 affinity (e.g., nM) while reducing D2/D4 off-target binding .
- Alkyl chain length : Extending the ethyl linker to butyl improves D3 potency (e.g., compound 19 in ).
- Trifluoromethyl positioning : Meta-substitution on the benzamide enhances metabolic stability by reducing CYP450 oxidation .
Q. What computational methods are effective for predicting target interactions and metabolic pathways?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with D3 receptor (PDB: 3PBL). Focus on hydrogen bonding with Ser192/Val189 and hydrophobic interactions with the trifluoromethyl group .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories to identify critical residue interactions .
- ADMET prediction : Tools like SwissADME predict high gastrointestinal absorption but potential CYP3A4-mediated metabolism, guiding derivatization (e.g., fluorination to block oxidation sites) .
Q. How can contradictory data on antibacterial vs. anticancer activity be resolved?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability or cancer cell line heterogeneity). Mitigation strategies include:
- Dose-response profiling : Test across multiple concentrations (0.1–100 μM) to establish potency thresholds .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated apoptosis markers (e.g., caspase-3) in cancer cells or membrane disruption in bacteria .
- Target validation : CRISPR knockout of suspected targets (e.g., bacterial PPTase) to confirm on-mechanism activity .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or pyridine) to reduce logP from ~4.5 to <3, enhancing aqueous solubility .
- Prodrug design : Mask the benzamide as an ester (e.g., pivaloyloxymethyl) for improved oral bioavailability .
- Plasma stability assays : Incubate with mouse/human plasma (37°C, 1–24 hrs) to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
Methodological Considerations
Q. How should researchers address low yields in the final coupling step?
Low yields (e.g., 27% in ) often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Alternative coupling reagents : Replace HBTU with PyBOP or HATU for better activation of carboxylates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs) to minimize decomposition .
- Protecting group strategy : Temporarily protect the piperazine nitrogen with Boc to prevent side reactions .
Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?
- LC-MS/MS : Identify byproducts (e.g., dehalogenated analogs or oxidized metabolites) with ppm-level accuracy .
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values to confirm stoichiometry .
- Thermogravimetric analysis (TGA) : Assess thermal stability (>150°C) for storage and formulation .
Data Interpretation and Reporting
Q. How can researchers contextualize in vitro potency (e.g., IC50_{50}50) with in vivo efficacy?
Use the "Lipinski’s rule of five" and pharmacokinetic-pharmacodynamic (PK/PD) modeling to estimate effective doses. For example, an IC of 1 μM in vitro may require 10 mg/kg dosing in mice (plasma ~1 μM) after accounting for protein binding and clearance . Report results with 95% confidence intervals and cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
